

# In-Depth Technical Guide: 6-Methyl-3-nitro-1H-pyridin-2-one

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## Compound of Interest

Compound Name: 2-Hydroxy-6-methyl-3-nitropyridine

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## Introduction

This technical guide provides a comprehensive overview of 6-methyl-3-nitro-1H-pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, synthesis, and physicochemical properties, and explores its potential biological significance based on the activities of structurally related pyridinone derivatives.

## IUPAC Name and Tautomerism

The compound commonly referred to as **2-Hydroxy-6-methyl-3-nitropyridine** exists in a tautomeric equilibrium with its keto form. Spectroscopic evidence and chemical reactivity studies indicate that the pyridin-2-one tautomer is the predominant and more stable form. Therefore, the correct International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-methyl-3-nitro-1H-pyridin-2-one.<sup>[1]</sup> This guide will use the IUPAC-preferred nomenclature.

## Physicochemical and Spectroscopic Data

While specific experimental data for 6-methyl-3-nitro-1H-pyridin-2-one is not extensively available in public literature, data for the closely related isomer, 4-Hydroxy-6-methyl-3-nitro-2-pyridone, provides valuable comparative insights.

Property	Value (for 4-Hydroxy-6-methyl-3-nitro-2-pyridone)	Reference
Molecular Formula	C6H6N2O4	[1][2]
Molecular Weight	170.12 g/mol	[1][2]
Melting Point	293-296 °C	
Assay Purity	98%	

## Synthesis of 6-Methyl-3-nitro-1H-pyridin-2-one

The synthesis of 6-methyl-3-nitro-1H-pyridin-2-one can be achieved through the nitration of a substituted pyridine precursor. The following experimental protocol is adapted from the synthesis of 2-hydroxy-3-nitro-6-methylpyridine, an intermediate in the preparation of 2-Chloro-3-nitro-6-methylpyridine.[3]

### Experimental Protocol: Nitration of 2-Amino-6-methylpyridine

This procedure details the formation of the target compound, referred to in the source as 2-hydroxy-3-nitro-6-methylpyridine.

#### Step 1: Nitration

- In an appropriate reaction vessel, cool concentrated sulfuric acid in an ice bath.
- Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid while maintaining a low temperature.
- Once the addition is complete and the mixture is homogenous, slowly add a pre-mixed solution of concentrated sulfuric acid and concentrated nitric acid (1:1 volume ratio).
- Maintain the reaction at 0°C for 1 hour, then allow it to stand for 12 hours.
- Pour the reaction mixture into a larger volume of ice water.
- Neutralize the solution by adding concentrated ammonia until a pH of 7 is reached.

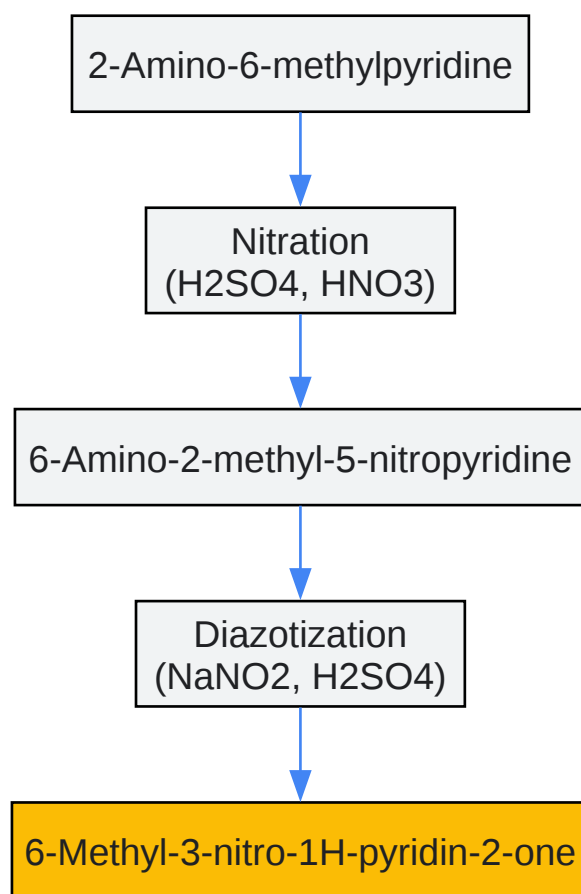
- Collect the resulting precipitate by filtration and dry the filter cake to obtain the crude product.
- The crude product can be further purified by steam distillation followed by recrystallization from ethyl acetate.

Step 2: Diazotization (as described in the synthesis of the chloro-derivative, leading to the hydroxyl-derivative)[3]

- Add the nitrated product from Step 1 to water, followed by the slow addition of concentrated sulfuric acid with stirring and cooling in an ice bath to 0°C.
- Add sodium nitrite in portions, maintaining the temperature at 0°C for 4 hours.
- Allow the reaction to stand for 12 hours, during which a yellow precipitate of 6-methyl-3-nitro-1H-pyridin-2-one will form.
- Collect the product by vacuum filtration and dry under vacuum.

## Logical Workflow for Synthesis

The synthesis of 6-methyl-3-nitro-1H-pyridin-2-one can be visualized as a two-step process starting from 2-amino-6-methylpyridine. This workflow is illustrated in the following diagram.



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Caption: Synthetic pathway for 6-methyl-3-nitro-1H-pyridin-2-one.

## Potential Biological Activity and Applications

While specific biological studies on 6-methyl-3-nitro-1H-pyridin-2-one are limited, the broader class of pyridinone derivatives has garnered significant attention in medicinal chemistry for a wide range of biological activities. These compounds are recognized for their ability to serve as versatile scaffolds in drug design.

## General Biological Activities of Pyridinones

Pyridinone derivatives have been reported to exhibit a diverse array of biological effects, including:

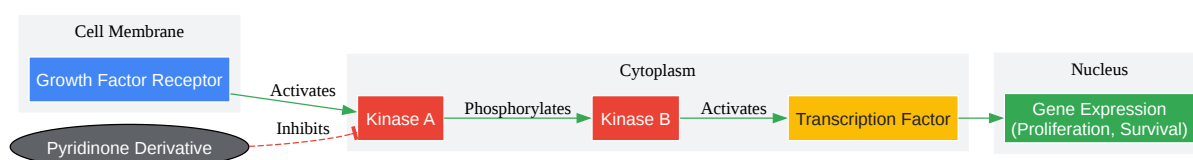
- **Antimicrobial Activity:** Some pyridinone-containing compounds have shown efficacy against various bacterial and fungal pathogens.<sup>[4][5]</sup>

- **Antiviral Activity:** The pyridinone scaffold is a key component in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.[6]
- **Anti-inflammatory Properties:** Certain derivatives have demonstrated anti-inflammatory effects.[4]
- **Anticancer Activity:** The pyridinone core is present in numerous compounds investigated for their potential as anticancer agents.[6]
- **Kinase Inhibition:** Substituted pyridinones have been explored as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[7]

Given the established biological relevance of the pyridinone nucleus, 6-methyl-3-nitro-1H-pyridin-2-one represents a valuable intermediate for the synthesis of novel therapeutic agents. The nitro group, in particular, can serve as a handle for further chemical modifications to generate libraries of compounds for biological screening.

## Potential Signaling Pathway Involvement

Based on the known activities of related pyridinone compounds as protein kinase inhibitors, a hypothetical signaling pathway where a derivative of 6-methyl-3-nitro-1H-pyridin-2-one might act is depicted below. This is a generalized representation and would require experimental validation for any specific derivative.



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Caption: Hypothetical kinase inhibition signaling pathway.

## Conclusion

6-Methyl-3-nitro-1H-pyridin-2-one is a valuable heterocyclic compound with a clear synthetic route. While direct biological data is sparse, its structural relationship to a wide range of biologically active pyridinones makes it a compound of significant interest for further investigation and as a building block in the development of novel therapeutics. Researchers in drug discovery are encouraged to explore the potential of this and related molecules in various disease models.

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## References

- 1. 4-Hydroxy-6-methyl-3-nitro-2-pyridone | C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>4</sub> | CID 54685619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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